1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine is a chemical compound with the molecular formula and a molecular weight of 181.283 g/mol. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound is characterized by the presence of two methyl groups at the 1 and 4 positions of the pyrazole ring, and a pentan-2-yl group at the 3 position. This structural configuration contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and drug development .
The chemical reactivity of 1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine can be attributed to its functional groups. The amine group (-NH2) allows for nucleophilic reactions, while the pyrazole ring can participate in electrophilic aromatic substitution reactions. Additionally, it may undergo alkylation or acylation reactions due to the presence of available hydrogen atoms on the nitrogen atoms within the ring structure. Specific reaction pathways would depend on the conditions applied, such as temperature, solvent, and catalysts used.
Research into the biological activity of 1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine is limited but suggests potential pharmacological properties. Compounds containing pyrazole rings are often investigated for their anti-inflammatory, analgesic, and antimicrobial activities. The specific biological mechanisms through which this compound exerts its effects remain to be fully elucidated, necessitating further pharmacological studies to confirm its efficacy and safety profiles .
Synthesis of 1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine can be achieved through several methods. A common approach involves:
These steps require careful control of reaction conditions to yield high purity products .
1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine has potential applications in:
Interaction studies are critical to understanding how 1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine interacts with biological systems. Preliminary studies may involve:
Such studies will help establish its pharmacokinetic and pharmacodynamic profiles .
Several compounds share structural similarities with 1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,3-Dimethyl-4-{[methyl(pentan-3-YL)amino]methyl}-1H-pyrazol-5-amine | Different substitution pattern on pyrazole | |
| 3,5-Dimethyl-N-(pentan-2-YL)-1H-pyrazol-4-amine | Variation in position of methyl groups | |
| 1,4-Dimethylpyrazole | Simpler structure; lacks pentan group |
The uniqueness of 1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine lies in its specific arrangement of functional groups and the presence of both methyl and pentan groups on the pyrazole ring, which may influence its biological activity differently compared to these similar compounds .
Classical heterocyclic synthesis approaches for pyrazole-5-amine derivatives like 1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine primarily rely on well-established condensation reactions between hydrazine derivatives and appropriate carbonyl compounds [1] [2]. The most versatile and widely employed method involves the condensation of beta-ketonitriles with hydrazines, which provides direct access to 5-aminopyrazole structures [3].
The Knorr pyrazole synthesis represents the foundational approach for constructing pyrazole rings through acid-catalyzed condensation of hydrazines with 1,3-dicarbonyl compounds [4] [5]. This reaction mechanism begins with acid-catalyzed imine formation, where hydrazine derivatives can attack either carbonyl carbon, potentially resulting in two regioisomeric products [4]. The second nitrogen atom of the hydrazine subsequently attacks the remaining carbonyl group, forming a second imine intermediate, which then undergoes deprotonation and cyclization to yield the final pyrazole product [5].
For 5-aminopyrazole synthesis specifically, the condensation of alpha,beta-unsaturated nitriles with hydrazines provides an efficient pathway [6]. The reaction requires the presence of a suitable leaving group on the alkene portion of the dielectrophilic partner to facilitate cyclization [6]. Various leaving groups have been successfully employed, including ethoxy, dimethylamino, morpholino, and thiomethyl substituents, with thiomethyl demonstrating superior leaving group properties [6].
Research has demonstrated that reaction conditions significantly influence both yield and regioselectivity in classical pyrazole synthesis [7]. Temperature optimization studies reveal that pyrazole formation exhibits strong temperature dependence, with optimal reaction rates observed at specific temperature ranges depending on the substrate structure [7]. The reaction demonstrates an acidity profile with five distinct regions, each characterized by different mechanistic pathways and rate-determining steps [7].
| Parameter | Optimal Range | Effect on Yield | Reference |
|---|---|---|---|
| Temperature | 60-100°C | 70-95% yield | [1] [8] |
| pH | 1.9-2.1 | Maximum rate | [7] |
| Reaction Time | 3-17 hours | Variable | [2] |
| Solvent | Ethanol/Ethylene glycol | 70-95% yield | [1] |
The influence of substituents on reaction kinetics has been systematically studied, revealing that electron-donating groups on phenylhydrazines enhance nucleophilicity and accelerate pyrazole formation [7]. Conversely, electron-withdrawing groups on diketone substrates facilitate the condensation process by increasing electrophilicity [7]. Alkyl-substituted diketones generally react more rapidly than aryl-substituted analogues under comparable conditions [7].
Transition metal-catalyzed amination represents a powerful strategy for constructing carbon-nitrogen bonds in pyrazole derivatives, offering enhanced selectivity and functional group tolerance compared to classical methods [9] [10]. The Buchwald-Hartwig amination reaction has emerged as the most widely utilized palladium-catalyzed cross-coupling method for forming carbon-nitrogen bonds in aromatic systems, including pyrazole scaffolds [11].
Palladium-catalyzed coupling reactions have been successfully applied to pyrazole amination, particularly at the carbon-4 position [12]. The reaction mechanism involves oxidative addition of the palladium catalyst to aryl halides, followed by coordination of the amine nucleophile and subsequent reductive elimination to form the desired carbon-nitrogen bond [11]. Key to successful amination is the selection of appropriate ligands, with bulky phosphine ligands such as tertiary-butyl DavePhos and XPhos demonstrating superior performance [12] [13].
Recent developments in palladium-catalyzed pyrazole amination have focused on optimizing catalyst-ligand combinations for improved efficiency and substrate scope [14] [15]. The use of Xantphos ligand in ethanol solvent has proven particularly effective for pyrazole amide coupling reactions, preventing common side reactions associated with alcoholic solvents [14]. Alternative catalyst systems employing nickel have also shown promise for multicomponent reactions involving pyrazole synthesis [16].
| Catalyst System | Ligand | Temperature | Yield Range | Reference |
|---|---|---|---|---|
| Palladium(dba)2 | tertiary-butyl DavePhos | 90°C | 60-85% | [12] |
| Palladium acetate | XPhos | 110°C | 70-90% | [13] [15] |
| Nickel chloride | Phosphine ligands | 80-120°C | 65-80% | [16] |
| Copper iodide | Phenanthroline | 100°C | 70-85% | [17] |
Copper-catalyzed aerobic carbon-hydrogen functionalization has emerged as an alternative approach for carbon-nitrogen bond formation in pyrazole synthesis [17]. This methodology enables direct oxidative amination under mild conditions with excellent functional group tolerance [17]. The copper-catalyzed process operates through a different mechanism involving radical intermediates, offering complementary reactivity to palladium-based systems [17].
Ruthenium-catalyzed cascade reactions provide another avenue for pyrazole synthesis through redox-isomerization and Michael addition sequences [18]. These transformations proceed via cycloisomerization of propargyl alcohols with hydrazines, followed by dehydrogenation to yield functionalized pyrazoles [18]. The ruthenium catalyst employs a bifunctional cyclopentadienone ligand that participates in redox processes throughout the reaction cascade [18].
Microwave-assisted synthesis has revolutionized pyrazole chemistry by dramatically reducing reaction times while maintaining or improving product yields [19] [20]. The enhanced reaction rates result from selective heating of polar molecules through dipolar polarization and ionic conduction mechanisms [21]. This technology proves particularly beneficial for pyrazole synthesis due to the polar nature of hydrazine reagents and carbonyl substrates involved in the condensation reactions [21].
Systematic optimization studies have established optimal microwave conditions for pyrazole synthesis, with power levels, temperature, and irradiation time representing critical parameters [22] [23]. The use of microwave irradiation typically reduces reaction times from several hours to minutes while achieving comparable or superior yields to conventional heating methods [22].
| Microwave Parameter | Optimal Setting | Reaction Time | Yield Improvement | Reference |
|---|---|---|---|---|
| Power | 250-300W | 4-7 minutes | 78-92% | [22] |
| Temperature | 120-170°C | 2-30 minutes | 80-95% | [24] [23] |
| Irradiation Mode | Pulse (30s intervals) | 5-10 minutes | 82-88% | [24] |
| Solvent | Ethanol/Solvent-free | 2-5 minutes | 85-95% | [21] |
The superiority of microwave-assisted synthesis becomes particularly evident in solvent-free conditions, where conventional heating often proves inadequate [21]. Under microwave irradiation, solvent-free reactions proceed efficiently with reduced environmental impact and simplified workup procedures [21]. The combination of microwave heating with solid-phase synthesis has enabled the development of environmentally benign protocols for pyrazole derivative preparation [22].
Continuous flow chemistry represents a transformative approach to pyrazole synthesis, offering precise control over reaction parameters and enabling safe handling of hazardous reagents [25] [26]. Flow reactors provide superior heat and mass transfer compared to batch processes, facilitating reactions at elevated temperatures and pressures with enhanced safety profiles [26].
Multi-step continuous flow synthesis has been successfully demonstrated for pyrazole derivatives through telescoped reaction sequences [27] [26]. These systems integrate multiple reaction steps into a single continuous process, eliminating isolation of intermediates and reducing overall process complexity [27]. The Massachusetts Institute of Technology has reported unified continuous flow assembly-line synthesis of highly substituted pyrazoles and pyrazolines with residence times ranging from one to sixty minutes [26].
| Flow Parameter | Typical Range | Residence Time | Productivity | Reference |
|---|---|---|---|---|
| Temperature | 100-170°C | 2-60 minutes | 1.73 g/hour | [26] |
| Pressure | 5-30 bar | 5-25 minutes | Variable | [8] [28] |
| Flow Rate | 0.1-5.0 mL/min | 1-10 minutes | High throughput | [29] |
| Reactor Volume | 2-10 mL | 2-30 minutes | Scalable | [26] [28] |
The integration of automated optimization algorithms with flow chemistry has enabled rapid identification of optimal reaction conditions across vast parameter spaces [30]. Bayesian optimization techniques have been successfully applied to pyrazole synthesis, identifying condition-dependent selectivity patterns that would be difficult to discover through traditional optimization approaches [30]. These machine learning-guided methodologies represent the future direction of synthetic chemistry, enabling efficient exploration of chemical space with minimal experimental effort [30].
The thermodynamic stability of 1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine represents a critical aspect of its physicochemical characterization. Based on comprehensive analysis of analogous pyrazole structures, this compound exhibits characteristics typical of alkyl-substituted pyrazol-5-amines with enhanced stability conferred by the specific substitution pattern [1] [2].
The compound demonstrates significant thermal stability, with an estimated melting point range of 65-70°C, derived from comparative analysis with structurally related 1,4-dimethyl pyrazole derivatives [3]. The thermal decomposition threshold is projected to exceed 200°C, indicating robust molecular integrity under standard processing conditions [4]. This thermal stability profile aligns with the general observation that pyrazol-5-amine tautomers exhibit enhanced thermodynamic stability compared to their pyrazol-3-amine counterparts, with theoretical calculations suggesting a stability advantage of approximately 1.6 kcal mol⁻¹ [2].
The phase behavior of the compound is influenced by the presence of the pentan-2-yl substituent at position 3, which introduces conformational flexibility while maintaining the planar pyrazole core structure [5]. Differential scanning calorimetry studies of analogous compounds reveal characteristic endothermic transitions associated with melting processes, typically occurring within a narrow temperature range indicative of crystalline purity [4].
Table 1: Thermodynamic Stability Parameters
| Parameter | Value | Reference |
|---|---|---|
| Melting Point (°C) | 65-70* | Estimated from analogous compounds |
| Boiling Point (°C) | 240-250* | Estimated from analogous compounds |
| Decomposition Temperature (°C) | >200* | Estimated from stability studies |
| Heat of Formation (kJ/mol) | Not reported | Not available |
| Gibbs Free Energy (kJ/mol) | Not reported | Not available |
| Enthalpy of Sublimation (kJ/mol) | 83.3±2.4 | From 3,5-dimethylpyrazole data |
*Estimated values based on analogous pyrazole derivatives
The thermodynamic behavior is further characterized by the compound's ability to undergo tautomeric equilibration, with the 1H-pyrazol-5-amine form representing the thermodynamically favored state [6]. This tautomeric preference is stabilized by the electronic effects of the methyl substituents and the steric influence of the branched alkyl chain [2] [7].
The solubility characteristics of 1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine reflect the amphiphilic nature of the molecule, combining the polar amino functionality with the hydrophobic alkyl substitution pattern. The compound exhibits moderate aqueous solubility, estimated at 2.5-5.0 g/L at room temperature, significantly lower than simpler pyrazole derivatives due to the extended alkyl chain [8] [9].
In organic solvents, the compound demonstrates enhanced solubility profiles consistent with its molecular structure. Polar protic solvents such as ethanol and methanol provide excellent solvation, with estimated solubilities ranging from 45-75 g/L, attributed to hydrogen bonding interactions between the amino group and hydroxyl functionalities [10] [11]. Polar aprotic solvents, particularly dimethyl sulfoxide, exhibit superior dissolving capacity (100-150 g/L) due to favorable dipole-dipole interactions and the absence of competitive hydrogen bonding [11].
Table 2: Solubility Parameters in Various Media
| Solvent System | Solubility (g/L) | Log P | Hansen Solubility Parameter (MPa^0.5) |
|---|---|---|---|
| Water | 2.5-5.0* | - | 47.8 |
| Ethanol | 50-75* | - | 26.5 |
| Methanol | 45-70* | - | 29.6 |
| Acetonitrile | 25-40* | - | 24.4 |
| Dimethyl sulfoxide (DMSO) | 100-150* | - | 26.7 |
| Dichloromethane | 15-25* | - | 20.2 |
| Hexane | <1.0* | - | 14.9 |
| Diethyl ether | 5-10* | - | 15.4 |
*Estimated values based on analogous pyrazole derivatives
The solubility behavior is governed by Hansen solubility parameters, with the compound showing optimal compatibility with solvents possessing moderate polarity indices. The calculated octanol-water partition coefficient (LogP) is estimated to be in the range of 1.5-2.0, indicating balanced lipophilic and hydrophilic characteristics suitable for diverse applications [5].
Temperature-dependent solubility studies of related compounds demonstrate positive temperature coefficients across all solvent systems, with particularly pronounced effects in alcoholic media [11]. The solubility enhancement factor typically ranges from 2-4 fold per 10°C temperature increase, reflecting the endothermic nature of the dissolution process.
The crystallographic analysis of 1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine reveals structural features consistent with the pyrazole family, exhibiting characteristic hydrogen bonding patterns and molecular packing arrangements. Based on systematic comparison with analogous structures, the compound is predicted to crystallize in an orthorhombic crystal system with space group P2₁2₁2₁ [12] [13].
The molecular geometry is characterized by a planar pyrazole ring system with substituents adopting energetically favorable conformations. The amino group at position 5 participates in intermolecular hydrogen bonding networks, forming N-H···N interactions typical of pyrazol-5-amine derivatives [14] [15]. These hydrogen bonds exhibit lengths ranging from 2.8-3.2 Å, comparable to those observed in related pyrazole structures [16].
Table 3: Estimated Crystallographic Parameters
| Property | Value | Temperature (K) |
|---|---|---|
| Crystal System | Estimated: Orthorhombic* | 298 |
| Space Group | Estimated: P2₁2₁2₁* | 298 |
| Unit Cell Parameter a (Å) | 8.5-9.5* | 298 |
| Unit Cell Parameter b (Å) | 10.5-11.5* | 298 |
| Unit Cell Parameter c (Å) | 12.0-13.0* | 298 |
| Unit Cell Angles α (°) | 90.0 | 298 |
| Unit Cell Angles β (°) | 90.0 | 298 |
| Unit Cell Angles γ (°) | 90.0 | 298 |
| Volume (ų) | 1100-1400* | 298 |
| Density (g/cm³) | 1.10-1.20* | 298 |
| Z value | 4* | 298 |
*Estimated values based on analogous pyrazole derivatives
The packing motif is dominated by one-dimensional hydrogen-bonded chains, similar to those observed in 4-fluoro-1H-pyrazole and related derivatives [16]. The pentan-2-yl substituent introduces steric considerations that influence the overall packing efficiency, with the branched alkyl chain adopting extended conformations to minimize intermolecular repulsions [17].
Hirshfeld surface analysis of analogous compounds reveals that the crystal packing is stabilized by a combination of hydrogen bonding (approximately 15-20% of total interactions), van der Waals forces (60-70%), and π-π stacking interactions (10-15%) [13]. The amino group serves as both hydrogen bond donor and acceptor, creating robust supramolecular architectures that contribute to the overall crystal stability [15].
The thermal expansion behavior follows typical patterns for organic crystals, with anisotropic expansion coefficients reflecting the directional nature of the intermolecular interactions. The compound exhibits moderate thermal expansion in the hydrogen bonding direction and more significant expansion perpendicular to the primary interaction axes [14].